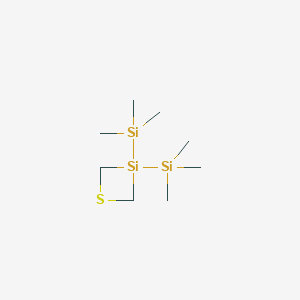
3,3-Bis(trimethylsilyl)-1,3-thiasiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(trimethylsilyl)-1,3-thiasiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane typically involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethylsilyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified organosilicon compounds.
Substitution: Various substituted organosilicon derivatives.
科学的研究の応用
3,3-Bis(trimethylsilyl)-1,3-thiasiletane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane involves its ability to form stable carbon-silicon bonds, which are crucial in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The presence of silicon and sulfur atoms in its structure also contributes to its unique reactivity and stability.
類似化合物との比較
3,3-Bis(trimethoxysilyl)propylamine: This compound also contains silicon atoms and is used in similar applications, such as coupling agents and adhesives.
Hexamethyldisilazane: Another organosilicon compound used in organic synthesis and materials science.
1,2-Bis(triethoxysilyl)ethane: Used in the production of hybrid materials and as a coupling agent.
Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical properties
特性
CAS番号 |
914096-96-1 |
|---|---|
分子式 |
C8H22SSi3 |
分子量 |
234.58 g/mol |
IUPAC名 |
trimethyl-(3-trimethylsilyl-1,3-thiasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22SSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3 |
InChIキー |
UABJSNUXUNTZLA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si]1(CSC1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
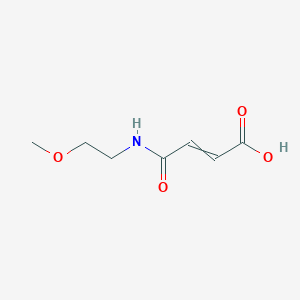
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
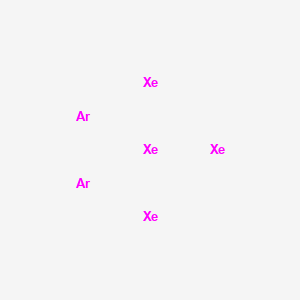
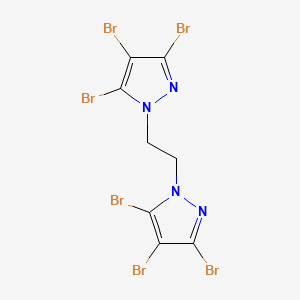
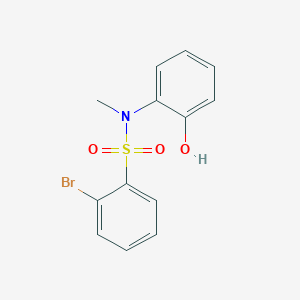


![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
